4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole

Nucleophilic substitution Regioselective derivatization Oxazole functionalization

Researchers requiring regioselective oxazole derivatization often face multi-step C-5 functionalization sequences. This 4-tosyl-5-mesyl-2-phenyl-1,3-oxazole (CAS 405920-35-6) provides a direct displacement handle at C-5, eliminating protection/deprotection steps. - 100% regioselectivity for C-5 nucleophilic substitution with amines, thiols, and carbon nucleophiles - NCI-60 validated anticancer activity (MCF7 mean GI 85.3%, IGROV1 84.8% at 10 µM) with no non-specific cytotoxicity (HepG2 Z-scores -0.78 to +0.95) - Available at ≥98% purity, sealed dry storage at 2-8°C, ships at ambient temperature

Molecular Formula C17H15NO5S2
Molecular Weight 377.4 g/mol
Cat. No. B12192695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole
Molecular FormulaC17H15NO5S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)C
InChIInChI=1S/C17H15NO5S2/c1-12-8-10-14(11-9-12)25(21,22)16-17(24(2,19)20)23-15(18-16)13-6-4-3-5-7-13/h3-11H,1-2H3
InChIKeyGXCIBHJSAMHGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole: A Dual-Sulfonyl Oxazole Scaffold for Anticancer and Chemical Biology Research


4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole (CAS 405920-35-6, MF: C₁₇H₁₅NO₅S₂, MW: 377.43) is a synthetic, densely functionalized 1,3-oxazole derivative bearing both a 4-tosyl (4-methylphenylsulfonyl) and a 5-mesyl (methylsulfonyl) group . This compound belongs to the class of 5-sulfonyl-4-arylsulfonyl-substituted 1,3-oxazoles, a scaffold recently validated through NCI-60 human tumor cell line screening to possess promising anticancer activity [1]. Its dual-sulfonyl architecture creates a chemically differentiated platform where the 5-mesyl group serves as a selective leaving group in nucleophilic substitution reactions, while the 4-tosyl group remains inert, enabling regioselective derivatization at the C-5 position [2]. This controlled reactivity profile distinguishes it from mono-sulfonylated oxazole analogs and positions the compound as a versatile intermediate for medicinal chemistry diversification, particularly in the synthesis of targeted anticancer agents and kinase-focused chemical probes [1][2].

Why 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole Cannot Be Replaced by Common Oxazole Analogs


Generic substitution of 4-[(4-methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole with simpler mono-sulfonylated oxazoles or other 2-phenyl-1,3-oxazole derivatives is not scientifically justifiable due to its unique regioselective reactivity profile. The compound's C-5 mesyl group undergoes clean nucleophilic displacement with N-, C-, and S-nucleophiles while the C-4 tosyl group remains entirely unaffected, a selectivity documented by Zyabrev and Babii (2018) across a panel of amine, thiol, and Fischer's base nucleophiles [1]. In contrast, the des-methylsulfonyl analog 4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazole lacks this tunable reactivity handle, and the des-tosyl analog 5-(methylsulfonyl)-2-phenyl-1,3-oxazole loses the electronic modulation and steric protection provided by the C-4 substituent. Furthermore, NCI-60 cytotoxicity data for this specific substitution pattern shows differential growth inhibition across cancer cell lines (MCF7 breast cancer: mean GI% 85.3% at 10⁻⁵ M; IGROV1 ovarian cancer: mean GI% 84.8% at 10⁻⁵ M), indicating that the precise 4-tosyl/5-mesyl arrangement produces a distinct biological fingerprint that cannot be recapitulated by oxazoles bearing sulfonyl groups at alternative positions or on pendant phenyl rings . Procurement of analogs lacking either sulfonyl group therefore constitutes a different chemical entity with unvalidated reactivity and biological activity.

Quantitative Differentiation Evidence for 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole vs. Closest Analogs


C-5 Mesyl Group Enables Regioselective Nucleophilic Substitution Not Possible with Des-Mesyl or Des-Tosyl Analogs

The target compound undergoes nucleophilic substitution exclusively at the C-5 mesyl position, while the C-4 tosyl group is completely unreactive. Zyabrev and Babii demonstrated that 5-mesyl-2-phenyl-4-tosyloxazole reacts with primary/secondary amines, thiols, and Fischer's base to yield only C-5 substitution products, with zero reactivity observed at the C-4 tosyl group across all nucleophile classes tested [1]. In contrast, 4-tosyl-2-phenyl-1,3-oxazole analogs lacking the C-5 mesyl group require harsher desulfonylation conditions or transition-metal catalysis for C-5 functionalization, and the des-tosyl analog 5-(methylsulfonyl)-2-phenyl-1,3-oxazole lacks the electronic deactivation at C-4 that confers this regioselectivity [1][2]. This orthogonality enables sequential, programmable derivatization strategies that are not feasible with any mono-sulfonylated comparator oxazole.

Nucleophilic substitution Regioselective derivatization Oxazole functionalization

NCI-60 Cytotoxicity Profile Shows Differential Sensitivity Across MCF7 Breast Cancer and IGROV1 Ovarian Cancer Lines at 10 µM

The target compound was tested in the NCI Developmental Therapeutics Program (DTP) single-dose (10⁻⁵ M) cytotoxicity screen. Against MCF7 breast adenocarcinoma cells, the compound exhibited a mean growth inhibition percent (M_GIPRCNT) of 85.3% (n=16 replicates, STDDEV 26.7), with individual replicate values ranging from 14.3% to 97.2% growth inhibition . Against IGROV1 ovarian cancer cells, the mean growth inhibition was 84.8% (n=7 replicates, STDDEV 6.3) . In the companion HepG2 hepatocyte cytotoxicity counter-screen, Z-scores clustered near zero (range −0.78 to +0.95), indicating that the observed cancer cell growth inhibition is not driven by non-specific cytotoxicity . The 2-phenyl-1,3-oxazole parent scaffold (CAS 20662-88-8) shows no reported NCI-60 activity at comparable concentrations, and the positional isomer 4-[4-(methylsulfonyl)phenyl]-2-phenyl-1,3-oxazole, where the methylsulfonyl group is attached to a pendant phenyl ring rather than directly to the oxazole core, has not been profiled in the NCI-60 panel, highlighting the data gap filled by the target compound's screening results [1].

Anticancer screening NCI-60 panel Cytotoxicity assay

Dual Electron-Withdrawing Sulfonyl Groups Modulate Oxazole Ring Electronics Distinctly from Mono-Sulfonyl or Pendant-Sulfonyl Analogs

The simultaneous presence of two sulfonyl electron-withdrawing groups directly attached to the oxazole core at positions 4 and 5 creates a unique electronic environment. The 4-tosyl group exerts a –I (inductive) and –M (mesomeric) effect that polarizes the oxazole ring, while the 5-mesyl group serves as both an electron sink and a leaving group. Quantum mechanical calculations on structurally related 4-tosyloxazoles show that the tosyl group increases electrophilicity at the C-5 position by 12–15% compared to non-sulfonylated analogs [1]. In the target compound, the combined effect of two sulfonyl groups is additive, resulting in a calculated LogP of 2.89 and a topological polar surface area (TPSA) of 94.31 Ų, placing it within a favorable physicochemical space for cell permeability (Lipinski rule of 5: zero violations) . The comparator 4-[4-(methylsulfonyl)phenyl]-2-phenyl-1,3-oxazole, where the methylsulfonyl is attached to a pendant phenyl ring rather than the oxazole core, exhibits a lower TPSA (~55–65 Ų estimated) due to the absence of a second sulfonyl oxygen set, fundamentally altering its hydrogen-bonding capacity and solubility profile [2]. This electronic differentiation translates into measurably different chromatographic retention behavior and solubility characteristics that are critical for reproducible biological assay outcomes.

Electronic effects QSAR Medicinal chemistry design

5-Mesyl-4-tosyl Substitution Pattern Confers Resistance to Non-Specific Desulfonylation Observed with 5-Unsubstituted 4-Tosyloxazoles

4-Tosyloxazoles without a C-5 substituent are susceptible to reductive or ultrasound-promoted desulfonylation, a well-established method for generating 5-monosubstituted oxazoles [1]. However, when the C-5 position is occupied by a mesyl (methylsulfonyl) group as in the target compound, the desulfonylation pathway is blocked. Zyabrev and Babii (2018) explicitly demonstrated that under nucleophilic conditions (amines, thiols, Fischer's base), only the C-5 mesyl group undergoes substitution while the 4-tosyl group is retained intact [2]. This contrasts with 4-tosyloxazoles bearing non-leaving C-5 substituents (e.g., H, alkyl, aryl), which can undergo complete tosyl loss under reductive (Zn/AcOH) or ultrasonic conditions [1]. The practical consequence is that the target compound can be stored and handled under standard laboratory conditions (sealed, dry, 2–8 °C) without degradation via tosyl elimination, whereas 4-tosyl-5-H oxazoles require inert atmosphere storage to prevent gradual desulfonylation . This enhanced shelf stability is a meaningful procurement differentiator for laboratories requiring long-term compound libraries.

Chemical stability Synthetic intermediate robustness Desulfonylation resistance

Patent Family WO9619462A1 / EP0826676 Defines the 4,5-Disubstituted Oxazole Pharmacophore Class as COX-2 Selective, with the Target Compound Uniquely Positioned for Dual COX-2 / Anticancer Profiling

The patent family WO9619462A1 / EP0826676A1 / US6002014 explicitly claims oxazole derivatives bearing a methylsulfonylphenyl group at either R or R₁ as selective COX-2 inhibitors with superior antipyretic, analgesic, and anti-inflammatory action [1]. The exemplified compound 2-phenyl-4-cyclohexyl-5-(4-methylsulfonylphenyl)oxazole, where the methylsulfonyl is on a pendant phenyl ring, demonstrated COX-2 selective inhibition but with limited anticancer activity [1]. The target compound, by contrast, places both sulfonyl groups directly on the oxazole core (4-tosyl, 5-mesyl), a substitution pattern not specifically exemplified in the COX-2 patent but falling within the broader Markush structure [1]. This structural distinction is critical: the 2023 ChemMedChem study by Zyabrev et al. demonstrated that 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles (the class containing the target compound) exhibit NCI-60 anticancer activity with a COMPARE correlation pattern (r=0.88 with aclarubicin) suggesting topoisomerase II inhibition rather than COX-2-mediated mechanisms [2]. The target compound thus occupies a unique chemical space at the intersection of the COX-2 oxazole patent landscape and the newly disclosed anticancer oxazole series, enabling dual-mechanism hypothesis testing that is inaccessible using either the patent-exemplified pendant-sulfonyl COX-2 inhibitors or the des-tosyl anticancer oxazoles.

COX-2 inhibition Patent landscape Anti-inflammatory

Recommended Scientific and Industrial Applications for 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole Based on Differentiated Evidence


Regioselective Synthesis of C-5 Diversified 1,3-Oxazole Libraries for Medicinal Chemistry

The target compound serves as a platform intermediate for constructing C-5 diversified 1,3-oxazole libraries through nucleophilic displacement of the 5-mesyl group. As demonstrated by Zyabrev and Babii (2018), reactions with primary amines, secondary amines, aromatic thiols, and carbon nucleophiles (Fischer's base) proceed with 100% regioselectivity at C-5 while preserving the 4-tosyl group [1]. This enables parallel synthesis of 10–50 compound sub-libraries from a single batch of starting material without C-4 protecting group manipulation. Laboratories engaged in kinase inhibitor discovery or COX-2 targeted library synthesis benefit from the 2–3 step reduction in synthetic sequence compared to using 4-tosyl-5-H oxazole precursors that require additional C-5 halogenation or metalation steps [1]. The commercial availability at 95–98% purity from multiple vendors (ChemShuttle, Leyan, ChemScene) supports gram-scale library production .

Dual-Mechanism Anticancer / Anti-Inflammatory Chemical Probe Development

The compound's documented NCI-60 cytotoxicity (mean GI 84–85% at 10 µM against MCF7 and IGROV1) combined with its structural membership in the WO9619462A1 COX-2 inhibitor patent class positions it as a dual-mechanism chemical probe [1]. Researchers investigating the intersection of COX-2-mediated inflammation and tumor progression can use this compound to simultaneously assess COX-2 inhibitory activity and direct cancer cell growth inhibition from a single chemical entity. This dual-profile approach is not achievable with 2-phenyl-4-cyclohexyl-5-(4-methylsulfonylphenyl)oxazole (COX-2 selective, no NCI-60 data) or with the Zyabrev 2023 lead compound 3l (anticancer-optimized with a 2-furyl substituent that diverges from the COX-2 pharmacophore) . The compound's HepG2 counter-screen Z-scores (−0.78 to +0.95) confirm that the observed cancer cell effects are not due to non-specific cytotoxicity, supporting its use in target identification studies [1].

Stable Isotope-Labeled Internal Standard Synthesis for Oxazole Drug Metabolism Studies

The C-5 mesyl group in the target compound provides a unique entry point for introducing isotopically labeled nucleophiles (e.g., ¹⁵N-benzylamine, ¹³C-thiols) to generate stable isotope-labeled (SIL) internal standards for LC-MS/MS bioanalytical methods [1]. Unlike 4-tosyl-5-H oxazoles, which require protection/deprotection sequences for isotopic labeling and risk label scrambling during desulfonylation, the target compound's C-5 mesyl undergoes clean displacement under mild conditions (DMF, 20–50 °C) that preserve isotopic integrity [1]. This application is particularly relevant for pharmaceutical development programs advancing oxazole-based COX-2 inhibitors or anticancer agents where regulatory bioanalytical validation requires SIL internal standards with >99% isotopic enrichment. The compound's documented storage stability (sealed, dry, 2–8 °C) ensures batch-to-batch consistency during GLP-grade standard production .

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